molecular formula C24H33N3O2 B12108634 Bzl-val-leu-anilide

Bzl-val-leu-anilide

Cat. No.: B12108634
M. Wt: 395.5 g/mol
InChI Key: NYKOMMOOZGKOPP-UHFFFAOYSA-N
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Description

Benzyl-valyl-leucyl-anilide, commonly referred to as Bzl-val-leu-anilide, is a synthetic peptide compound. It is composed of the amino acids valine, leucine, and aniline, with a benzyl group attached to the valine residue. This compound is often used in biochemical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bzl-val-leu-anilide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzyl group is introduced during the synthesis of the valine residue. The final product is cleaved from the resin and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bzl-val-leu-anilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Substituted peptides with new functional groups attached to the benzyl or aniline moieties.

Scientific Research Applications

Bzl-val-leu-anilide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic effects, including its role as an angiotensin-converting enzyme (ACE) inhibitor.

    Industry: Utilized in the development of new peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Bzl-val-leu-anilide involves its interaction with specific molecular targets, such as enzymes. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-valyl-leucyl-phenylalanine: Similar structure but with phenylalanine instead of aniline.

    Benzyl-valyl-leucyl-tyrosine: Contains tyrosine instead of aniline.

    Benzyl-valyl-leucyl-tryptophan: Contains tryptophan instead of aniline.

Uniqueness

Bzl-val-leu-anilide is unique due to the presence of the aniline moiety, which imparts distinct chemical and biological properties. Its ability to act as an ACE inhibitor sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-17(2)15-21(23(28)26-20-13-9-6-10-14-20)27-24(29)22(18(3)4)25-16-19-11-7-5-8-12-19/h5-14,17-18,21-22,25H,15-16H2,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKOMMOOZGKOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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